2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid
Description
2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid is a polycyclic indole derivative characterized by a fused dibenzoindole core. Its structure includes a carboxylic acid group at position 3, hydroxy and methoxy substituents at positions 2 and 1, respectively, and a 4-oxo-4,5-dihydro moiety. Analytical methods such as X-ray crystallography (employing programs like SHELX ) and HPLC (commonly used for indole analogs ) are critical for its characterization.
Properties
CAS No. |
106283-33-4 |
|---|---|
Molecular Formula |
C17H11NO5 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
14-hydroxy-15-methoxy-11-oxo-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaene-13-carboxylic acid |
InChI |
InChI=1S/C17H11NO5/c1-23-15-10-8-5-3-2-4-7(8)6-9-11(10)12(16(20)18-9)13(14(15)19)17(21)22/h2-6,19H,1H3,(H,18,20)(H,21,22) |
InChI Key |
OJJZURBYSYZEQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable indole derivative with methoxy and hydroxyl substituents can be carried out in the presence of strong acids or bases to facilitate the formation of the dibenzoindole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Group Analysis
The compound shares functional groups with simpler indole derivatives and phenolic acids. Key comparisons include:
Table 1: Structural Comparison
- Key Differences: The target compound’s dibenzoindole core increases rigidity compared to indole-3-carboxylic acid’s single-ring system.
Physical and Chemical Properties
Table 2: Physicochemical Properties
- Insights :
- The methoxy group in the target compound may reduce water solubility compared to indole-3-carboxylic acid, while hydroxy groups could enhance polar interactions.
- Rigidity from the fused rings might lower melting points relative to caffeic acid’s simpler structure.
Biological Activity
2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and case studies from recent research.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes a dibenzoindole moiety. Its unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Recent studies have demonstrated that compound 1 exhibits significant antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid synthesis |
| Escherichia coli | >125 | Not effective |
The compound has shown bactericidal action, which involves disrupting the synthesis of peptidoglycan and nucleic acids in bacterial cells .
Antifungal Activity
In addition to its antibacterial properties, compound 1 also exhibits antifungal activity. It has been tested against Candida species with the following results:
| Fungal Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Candida albicans | 50 - 100 | Moderate activity |
| Candida glabrata | >100 | Low activity |
The antifungal mechanism appears to involve interference with biofilm formation, which is critical for the pathogenicity of Candida species .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of compound 1 against clinical isolates of MRSA and Enterococcus. The results indicated that compound 1 outperformed traditional antibiotics such as ciprofloxacin in certain contexts, particularly in biofilm inhibition:
- MRSA Biofilm Inhibition : MBIC values ranged from 62.216 to 124.432 μg/mL.
- Enterococcus Biofilm Inhibition : MBIC values ranged from 31.108 to 62.216 μg/mL.
These findings suggest that compound 1 could be a viable candidate for further development as an antimicrobial agent .
Mechanistic Insights
Docking studies have provided insights into the binding interactions between compound 1 and bacterial enzymes involved in biofilm formation. The study highlighted crucial hydrogen bonds that stabilize the interaction between the compound and the target enzyme, suggesting a potential pathway for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
